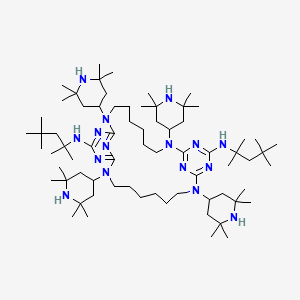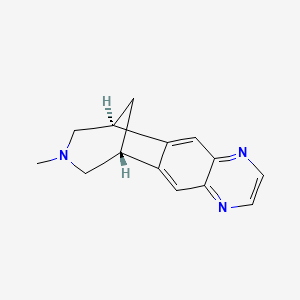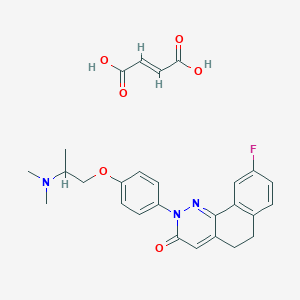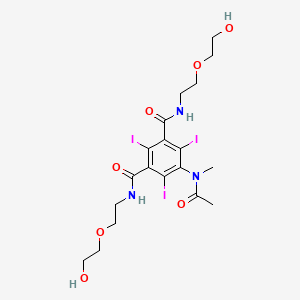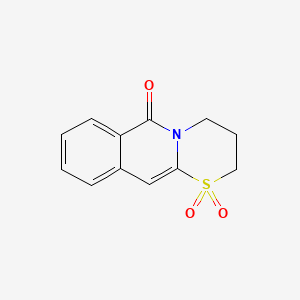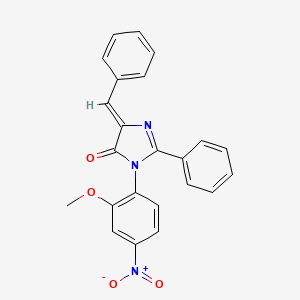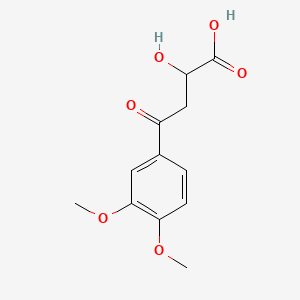
4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the synthesis of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to changes in cellular pathways. For example, it may act as an inhibitor of aromatic-amino-acid aminotransferase, affecting amino acid metabolism .
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Similar in structure but lacks the keto and hydroxy groups.
3,4-Dimethoxyphenethylamine: Contains an amine group instead of the keto and hydroxy groups.
3,4-Dimethoxyphenylpropionic acid: Similar but with a different aliphatic chain.
Uniqueness
4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
80937-25-3 |
|---|---|
分子式 |
C12H14O6 |
分子量 |
254.24 g/mol |
IUPAC名 |
4-(3,4-dimethoxyphenyl)-2-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C12H14O6/c1-17-10-4-3-7(5-11(10)18-2)8(13)6-9(14)12(15)16/h3-5,9,14H,6H2,1-2H3,(H,15,16) |
InChIキー |
TVDDGJGRFUWERP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)CC(C(=O)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



